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molecular formula C22H14N2OS B8376567 Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-

Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-

Cat. No. B8376567
M. Wt: 354.4 g/mol
InChI Key: KGPWAVIDARNHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008481B2

Procedure details

A mixture of 7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole (Preparation #26, 0.25 g, 0.76 mol), tributylphenyltin (0.56 g, 1.52 mmol), triethylamine (0.23 g, 2.28 mmol) and trans-dichloro[bis(triphenylphosphine)]palladium (II) (0.08 g, 0.114 mmol) in N,N-dimethylformamide (4 mL) was purged with carbon monoxide then stirred under an atmosphere of carbon monoxide at about 90° C. in an oil bath for about 2 hours. The solvent was removed in vacuo and the residue was applied to a silica gel column then eluted with dichloromethane/methanol (95:5). The fractions that contained product were combined and triturated with heptane then the solids were collected by filtration and purified by preparative reverse phase HPLC to give (7-Benzo[b]thiophen-2-yl-1H-indazol-5-yl)-phenyl-methanone(23 mg, 8.5%); (DMSO-d6, 400 MHz) δ 13.85 (bs, 1H), 8.49 (bs, 1H), 8.27 (s, 1H), 8.18 (bs, 1H), 8.06 (m, 2H), 7.93 (m, 1H), 7.81 (m, 2H), 7.71 (m, 1H), 7.61 (m, 2H), 7.45 (m, 2H); RP-HPLC (Table 1, Method e) Rt 2.50 min; m/z: (M+H)+ 353.0.
Name
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
[Compound]
Name
trans-dichloro[bis(triphenylphosphine)]palladium (II)
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]2[CH:7]=[C:8](Br)[CH:9]=[C:10]3[C:14]=2[NH:13][N:12]=[CH:11]3)=[CH:4][C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]1=2.C([Sn](CCCC)(CCCC)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)CCC.C(N(CC)CC)C.CN(C)[CH:48]=[O:49]>>[S:1]1[C:5]([C:6]2[CH:7]=[C:8]([C:48]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)=[O:49])[CH:9]=[C:10]3[C:14]=2[NH:13][N:12]=[CH:11]3)=[CH:4][C:3]2[CH:16]=[CH:17][CH:18]=[CH:19][C:2]1=2

Inputs

Step One
Name
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
Quantity
0.25 g
Type
reactant
Smiles
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)Br)C=CC=C2
Name
Quantity
0.56 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=CC=C1)(CCCC)CCCC
Name
Quantity
0.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
trans-dichloro[bis(triphenylphosphine)]palladium (II)
Quantity
0.08 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
then stirred under an atmosphere of carbon monoxide at about 90° C. in an oil bath for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with carbon monoxide
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
then eluted with dichloromethane/methanol (95:5)
CUSTOM
Type
CUSTOM
Details
triturated with heptane
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by preparative reverse phase HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)C(=O)C1=CC=CC=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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